Cas no 187657-57-4 (3-(1-Benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide)
![3-(1-Benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide structure](https://ja.kuujia.com/scimg/cas/187657-57-4x500.png)
3-(1-Benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide 化学的及び物理的性質
名前と識別子
-
- UZUUVNIERLVVCH-UHFFFAOYSA-N
- 3-(benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide
- 3-(1-Benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide
-
- インチ: 1S/C13H10N2S2.BrH/c1-2-4-12-9(3-1)10(7-16-12)11-8-17-13-14-5-6-15(11)13;/h1-4,7-8H,5-6H2;1H
- InChIKey: UZUUVNIERLVVCH-UHFFFAOYSA-N
- ほほえんだ: Br.S1C=C(C2=CSC3C=CC=CC2=3)N2C1=NCC2
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 391
- トポロジー分子極性表面積: 69.1
3-(1-Benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | CE-0072-10MG |
BTS-78050 |
187657-57-4 | >97% | 10mg |
£51.00 | 2025-02-08 | |
Key Organics Ltd | CE-0072-1MG |
BTS-78050 |
187657-57-4 | >97% | 1mg |
£36.00 | 2025-02-08 | |
Key Organics Ltd | CE-0072-5MG |
BTS-78050 |
187657-57-4 | >97% | 5mg |
£42.00 | 2025-02-08 |
3-(1-Benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide 関連文献
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Song-Bo Lu,Hongxin Chai,Jas S. Ward,Mao Quan,Jin Zhang,Kari Rissanen,Ray Luo Chem. Commun., 2020,56, 888-891
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
3-(1-Benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromideに関する追加情報
Comprehensive Overview of 3-(1-Benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole Hydrobromide (CAS No. 187657-57-4)
3-(1-Benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide is a heterocyclic organic compound with significant potential in pharmaceutical and materials science research. This compound, identified by its CAS number 187657-57-4, features a unique fused-ring structure combining benzothiophene and imidazothiazole moieties, which are of growing interest due to their diverse biological activities. Researchers are increasingly exploring its applications in drug discovery, particularly in targeting protein-protein interactions and enzyme modulation.
The molecular structure of 3-(1-Benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole includes a planar aromatic system that enhances its binding affinity to biological targets. The addition of hydrobromide salt improves its solubility and stability, making it more suitable for formulation studies. Current literature suggests potential applications in neurological and metabolic disorders, aligning with trending research areas such as neuroprotective agents and kinase inhibitors. These properties make it a valuable candidate for preclinical investigations.
From a synthetic chemistry perspective, the preparation of CAS 187657-57-4 involves multi-step organic transformations, including cyclization and salt formation. Recent advancements in green chemistry have prompted researchers to explore eco-friendly synthetic routes for such compounds, addressing the growing demand for sustainable pharmaceutical intermediates. Analytical characterization typically employs HPLC, NMR, and mass spectrometry techniques to ensure purity and structural integrity.
In material science applications, the benzothiophene-imidazothiazole hybrid structure demonstrates interesting photophysical properties. This has sparked investigations into its potential use in organic electronics, particularly in OLED materials and molecular sensors. The compound's extended π-conjugation system suggests possible utility in developing novel optoelectronic materials, a hot topic in advanced materials research.
Safety and handling studies indicate that 3-(1-Benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide requires standard laboratory precautions. While not classified as hazardous under normal conditions, proper personal protective equipment (PPE) is recommended during handling. Storage should be in cool, dry conditions, protected from light to maintain stability, following general guidelines for similar pharmaceutical intermediates.
The commercial availability of CAS 187657-57-4 has increased in recent years, with several specialty chemical suppliers offering it for research purposes. Pricing varies based on purity grades (typically 95%-99%) and batch sizes. Researchers often inquire about custom synthesis options and bulk quantities, reflecting the compound's growing importance in medicinal chemistry programs.
Future research directions for this compound may explore its structure-activity relationships (SAR) through systematic derivatization. Computational chemistry approaches, including molecular docking and QSAR modeling, could further elucidate its potential binding modes with biological targets. These investigations align with current trends in computer-aided drug design (CADD) and fragment-based drug discovery.
Patent literature reveals growing interest in 3-(1-Benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole derivatives, particularly in therapeutic areas such as neurodegenerative diseases and inflammatory disorders. The compound's core structure appears in several recent patent applications, highlighting its versatility as a scaffold for drug development. This intellectual property activity suggests sustained commercial interest in this chemical class.
For researchers considering this compound, key considerations include its solubility profile (typically soluble in DMSO and slightly soluble in aqueous buffers) and stability under various pH conditions. These physicochemical properties are crucial for designing biological assays and formulation studies. Recent publications have addressed these aspects in the context of similar heterocyclic compounds.
In conclusion, 3-(1-Benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide represents an intriguing chemical entity with multifaceted applications. Its unique structural features and growing research interest position it as a compound worth watching in both pharmaceutical and materials science domains. As research continues, we anticipate new discoveries regarding its biological activities and material properties that could lead to practical applications in various high-tech fields.
187657-57-4 (3-(1-Benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide) 関連製品
- 2228081-85-2(2-amino-4-(1H-1,3-benzodiazol-2-yl)butan-1-ol)
- 2034481-45-1(1-methyl-4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}pyrrolidin-2-one)
- 1806156-66-0(2-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine)
- 1052533-96-6(2-[(2-ethoxybenzyl)amino]ethanol hydrochloride)
- 2172447-35-5(4-1-(hydroxymethyl)cyclopentyloxan-4-ol)
- 2248188-66-9(3-(2S)-oxolan-2-ylpropan-1-amine)
- 1105205-01-3(methyl 2-{[1-(2-methoxyphenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetate)
- 1172797-65-7(5-cyclopropyl-1-methyl-1H-pyrazole)
- 1871713-27-7(Heptane, 5-(chloromethyl)-2,4-dimethyl-)
- 2229622-78-8(O-{1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)cyclopropylmethyl}hydroxylamine)




